molecular formula C9H14ClN3O B1291481 2-(Piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 412293-92-6

2-(Piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No.: B1291481
CAS No.: 412293-92-6
M. Wt: 215.68 g/mol
InChI Key: DTIWOXHQDAKZOZ-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O and a molecular weight of 252.14 g/mol This compound is known for its unique structure, which includes a piperidine ring attached to a pyrimidine ring via an oxygen atom

Scientific Research Applications

2-(Piperidin-4-yloxy)pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

“2-(Piperidin-4-yloxy)pyrimidine hydrochloride” and its derivatives have been studied as covalent EGFR (epidermal growth factor receptor) T790M/L858R inhibitors . These compounds can suppress EGFR T790M/L858R kinase and cell proliferation, demonstrating highly selective inhibitory effects toward EGFR T790M/L858R over wild-type EGFR .

Future Directions

Piperidine derivatives, including “2-(Piperidin-4-yloxy)pyrimidine hydrochloride”, have significant potential in drug design due to their unique biochemical properties . They are present in more than twenty classes of pharmaceuticals and many alkaloid natural products . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)pyrimidine hydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed hydrogenation, which leads to the formation of piperidinones . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine or pyrimidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yloxy)pyrimidine hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

2-piperidin-4-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIWOXHQDAKZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

950649-19-1
Record name Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950649-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50626673
Record name 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412293-92-6
Record name Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412293-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

60% Sodium hydride (0.232 g) was gradually added to a tetrahydrofuran (4.5 ml) solution containing 1-tert-butoxycarbonyl-4-hydroxypiperidine (0.900 g) and 2-chloropyrimidine (0.666 g), and 2 hours later, dimethyl sulfoxide (1.0 ml) was added thereto, and the mixture was stirred at room temperature for 1 day to undergo reaction, thereby obtaining 1-tert-butoxycarbonyl-4-(2-pyrimidinyloxy)piperidine. This compound was acid-treated with hydrochloric acid to obtain 4-(2-pyrimidinyloxy)piperidine.hydrochloride.
Quantity
0.232 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0.666 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

60% Sodium hydride (0.232 g) was gradually added to a tetrahydrofuran (4.5 ml) solution containing 1-tert-butoxycarbonyl-4-hydroxypiperidine (0.900 g) and 2-chloropyrimidine (0.666 g), and 2 hours later, dimethyl sulfoxide (1.0 ml) was added thereto, and the mixture was stirred at room temperature for 1 day to undergo reaction, thereby obtaining 1-tert-butoxycarbonyl-4-(2-pyrimidinyloxy)piperidine. This compound was acid-treated with hydrochloric acid to obtain 4-(2-pyrimidinyloxy)piperidine•hydrochloride.
Quantity
0.232 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0.666 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

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